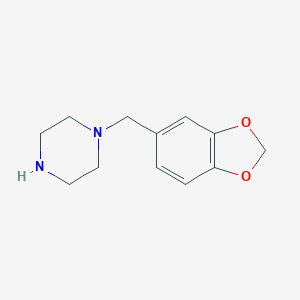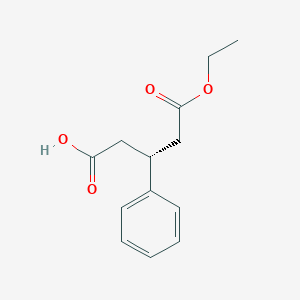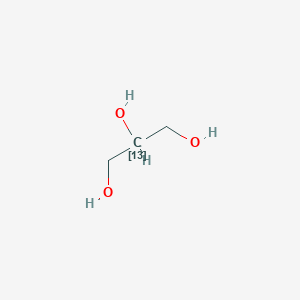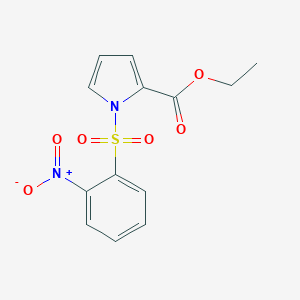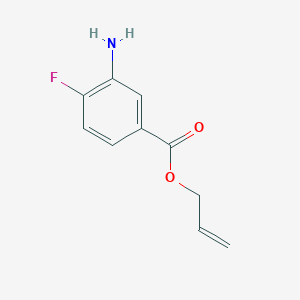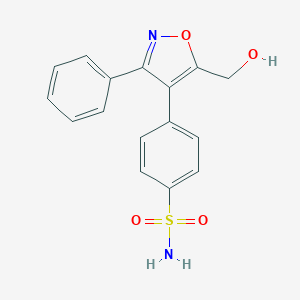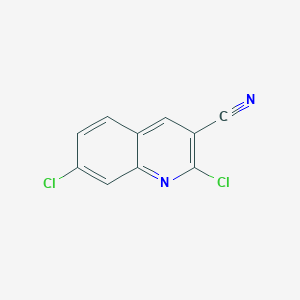
2,7-Dichloroquinoline-3-carbonitrile
Vue d'ensemble
Description
2,7-Dichloroquinoline-3-carbonitrile is a chemical compound with the CAS Number: 158583-91-6 and a linear formula of C10H4Cl2N2 . It is used in various applications and research areas .
Synthesis Analysis
The synthesis of 2,7-Dichloroquinoline-3-carbonitrile involves several steps. One method involves the preparation of 2-chloroquinoline-3-carbaldehyde from acetanilide, which is then converted to 2-chloroquinoline-3-carbonitrile using sodium azide and phosphorous oxychloride . Another method involves the treatment of 2,7-dichloroquinoline-3-carbaldehyde with sodium azide in phosphorus oxychloride to afford 2,7-dichloroquinoline-3-carbonitrile .Molecular Structure Analysis
The molecular structure of 2,7-Dichloroquinoline-3-carbonitrile is represented by the linear formula C10H4Cl2N2 . The InChI code for this compound is 1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H .Chemical Reactions Analysis
The chemical reactions of 2,7-Dichloroquinoline-3-carbonitrile derivatives are diverse and can be subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7-Dichloroquinoline-3-carbonitrile include a molecular weight of 223.06 , a density of 1.5±0.1 g/cm3, a boiling point of 393.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique
Antibacterial Activity
2,7-Dichloroquinoline-3-carbonitrile has been found to have significant antibacterial activity. It has shown good activity against Staphylococcus aureus and Pseudomonas aeruginosa . This makes it a potential candidate for the development of new antibacterial drugs.
Antioxidant Activity
This compound has also demonstrated strong antioxidant activity. In a study, 2,7-Dichloroquinoline-3-carbonitrile displayed the strongest antioxidant activity with an IC 50 of 2.17 µg/mL . This suggests that it could be used in the development of antioxidant therapies.
Anticancer Properties
Quinoline heterocycle, which includes 2,7-Dichloroquinoline-3-carbonitrile, is a useful scaffold to develop bioactive molecules used as anticancer agents . This indicates that 2,7-Dichloroquinoline-3-carbonitrile could potentially be used in cancer research and treatment.
Antimalarial Properties
Quinoline derivatives, including 2,7-Dichloroquinoline-3-carbonitrile, are known to have antimalarial properties . This suggests that this compound could be used in the development of new antimalarial drugs.
Antimicrobial Properties
In addition to its antibacterial activity, 2,7-Dichloroquinoline-3-carbonitrile has also shown good activity against Escherichia coli . This indicates its potential use in the development of new antimicrobial agents.
DNA Gyrase Inhibitor
The compound has shown good binding affinity in in silico molecular docking against E. coli DNA gyrase . This suggests that it could be used as a DNA gyrase inhibitor, which is a target for antibacterial drugs.
Propriétés
IUPAC Name |
2,7-dichloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAGPCPEZKPTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565460 | |
| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloroquinoline-3-carbonitrile | |
CAS RN |
158583-91-6 | |
| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



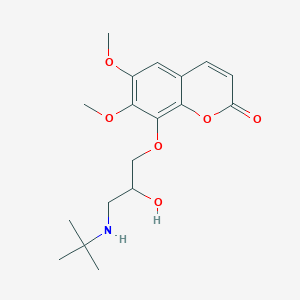
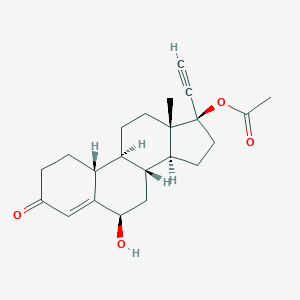
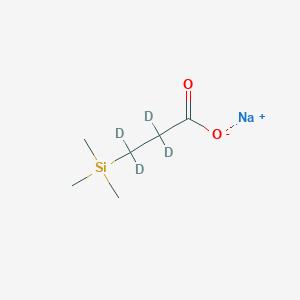
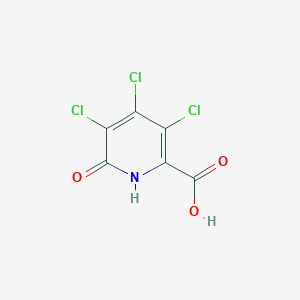

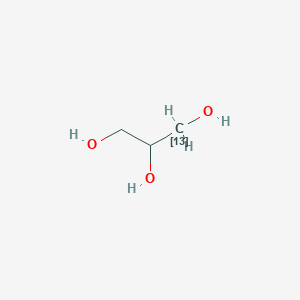
![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
